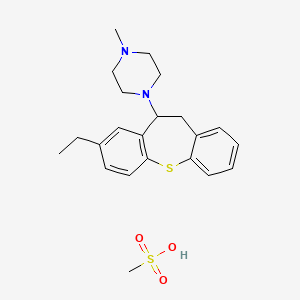
1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate is a complex organic compound that belongs to the class of piperazine derivatives This compound is known for its unique chemical structure, which includes a dibenzo(b,f)thiepin core and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Dibenzo(b,f)thiepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo(b,f)thiepin core. Commonly used reagents include ethyl bromide and sulfur-containing compounds under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. This step often requires the use of piperazine derivatives and suitable catalysts to achieve high yields.
Methanesulfonation: The final step involves the addition of a methanesulfonate group to the compound. This is typically achieved using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound. Reagents such as alkyl halides or acyl chlorides are used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, catalysts like palladium or platinum.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups introduced at specific positions.
科学的研究の応用
1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy in treating various medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable in the development of new industrial products.
作用機序
The mechanism of action of 1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate involves its interaction with specific molecular targets. The compound is known to bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets vary depending on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
類似化合物との比較
Similar Compounds
- 1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine
- 1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine hydrochloride
- 1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine sulfate
Uniqueness
1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate stands out due to its methanesulfonate group, which imparts unique chemical properties. This functional group enhances the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs. The presence of the methanesulfonate group also influences the compound’s reactivity and interactions with other molecules.
特性
CAS番号 |
39841-85-5 |
|---|---|
分子式 |
C22H30N2O3S2 |
分子量 |
434.6 g/mol |
IUPAC名 |
1-(3-ethyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid |
InChI |
InChI=1S/C21H26N2S.CH4O3S/c1-3-16-8-9-21-18(14-16)19(23-12-10-22(2)11-13-23)15-17-6-4-5-7-20(17)24-21;1-5(2,3)4/h4-9,14,19H,3,10-13,15H2,1-2H3;1H3,(H,2,3,4) |
InChIキー |
IMKQVXNISUMYLL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


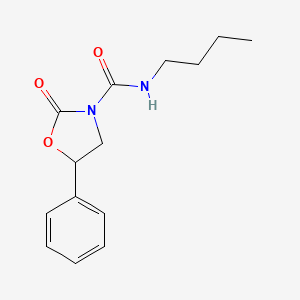

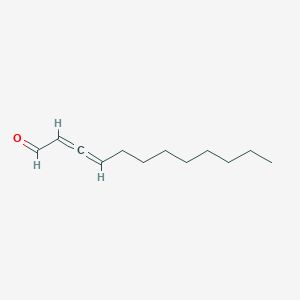
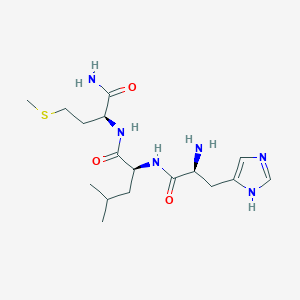
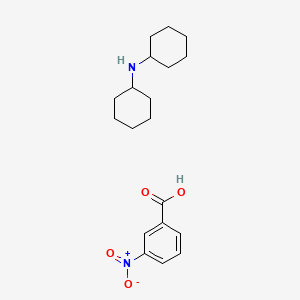
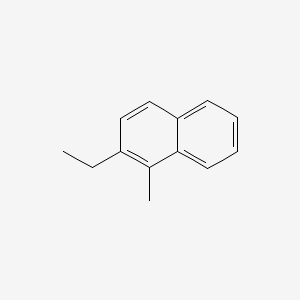
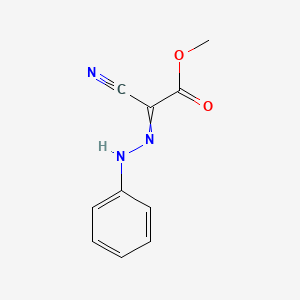
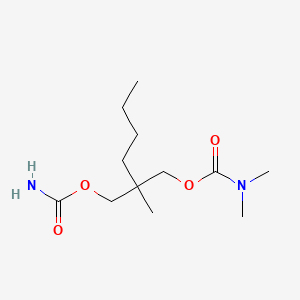
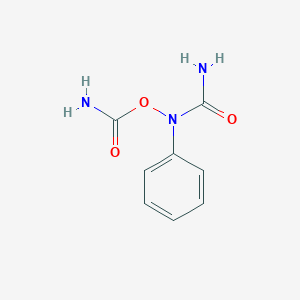
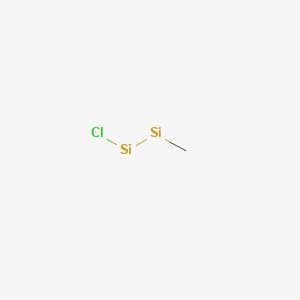

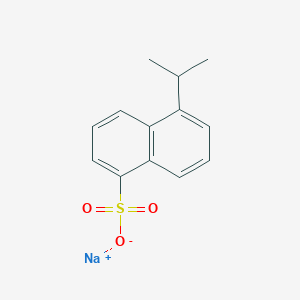
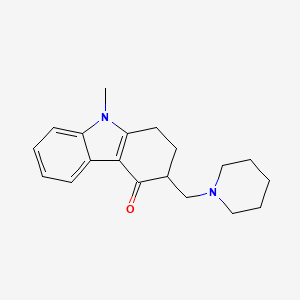
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
